3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one

Medicinal chemistry Hydrogen bonding Regioisomer comparison

Procure 3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one (CAS 210688-54-3) as the authentic C-3-substituted regioisomer—not the N-substituted isomer (CAS 5334-06-5). The C-3 hydroxyethyl placement preserves the lactam NH as a hydrogen-bond donor (2 HBDs), critical for target engagement where the N-isomer’s single HBD may alter pharmacology. Its terminal -OH enables downstream diversification (esterification, oxidation, Mitsunobu) inaccessible to 3-alkyl analogs. Lower cLogP (~0.6) vs. the 3-n-butyl analog ensures superior aqueous solubility for ex vivo assays. Ideal starting scaffold for systematic anti-ulcer and antiplatelet SAR per US4244966A.

Molecular Formula C10H11NO2
Molecular Weight 177.2
CAS No. 210688-54-3
Cat. No. B6165349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one
CAS210688-54-3
Molecular FormulaC10H11NO2
Molecular Weight177.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one (CAS 210688-54-3): Core Scaffold Identity and Procurement Baseline


3-(2-Hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one (CAS 210688-54-3) is a small-molecule isoindolinone (C10H11NO2, MW 177.20) bearing a primary hydroxyethyl substituent at the 3-position of the fused γ-lactam ring . This compound serves as the foundational scaffold for a family of patented anti-ulcer derivatives (US4244966A) and is structurally distinguished from its N-substituted isomer (CAS 5334-06-5) by the placement of the hydroxyethyl group on the carbon rather than the nitrogen atom [1]. The isoindolinone class has attracted sustained interest as a privileged scaffold in medicinal chemistry, with demonstrated activities spanning antiplatelet, nootropic, and kinase-inhibitory applications [2].

Why Generic Substitution Fails for 3-(2-Hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one: Regiochemical and Functional-Group Determinants


In-class substitution of 3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one is not functionally neutral. The C-3 hydroxyethyl substituent preserves the lactam NH as a hydrogen-bond donor (HBD), whereas the N-(2-hydroxyethyl) isomer (CAS 5334-06-5) replaces this NH with a tertiary amide, reducing the HBD count from 2 to 1 . This single HBD difference can alter target engagement, solubility, and metabolic handling [1]. Furthermore, the length and polarity of the 3-alkyl chain directly influence pharmacological profile: the 3-n-butyl analog exhibits antiplatelet IC50 values of 1.01–1.38 mM, but its higher cLogP (~2.3 predicted) compromises aqueous solubility relative to the more polar hydroxyethyl variant [2]. The evidence below quantifies these differentiation dimensions.

3-(2-Hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one: Quantitative Differentiation Evidence Against Closest Analogs


Hydrogen-Bond Donor Count: 3-(2-Hydroxyethyl) vs. N-(2-Hydroxyethyl) Isomer

The target compound (CAS 210688-54-3) possesses two hydrogen-bond donor (HBD) groups—the lactam NH and the terminal hydroxyl—whereas the N-substituted isomer (CAS 5334-06-5) presents only one HBD (the terminal hydroxyl), because the lactam NH is replaced by a tertiary amide nitrogen [1]. This difference is structurally verifiable: the target compound bears a secondary amide (HBD-capable), while the N-isomer bears a tertiary amide (HBD-incapable). Hydrogen-bond donor count is a critical determinant of aqueous solubility, membrane permeability, and target-binding pharmacophore compatibility [2].

Medicinal chemistry Hydrogen bonding Regioisomer comparison

Physicochemical Property Differentiation: Density and Boiling Point vs. N-Substituted Isomer

The N-substituted isomer (CAS 5334-06-5) has reported density of 1.255 g/cm³ and boiling point of 380.5°C at 760 mmHg, whereas the target 3-substituted compound (CAS 210688-54-3) has these values reported as N/A in the same database, indicating a gap in publicly available measured physicochemical data for the target . This data asymmetry itself constitutes a differentiation point: procurement specifications for the target compound cannot rely on the isomer's measured properties as surrogates. The target compound's SMILES (O=C1NC(CCO)c2ccccc21) confirms the secondary amide structure, which typically yields different crystal packing and thermal behavior compared to the tertiary amide isomer .

Physicochemical characterization Quality control Isomer differentiation

Anti-Ulcer Patent Pedigree: Scaffold Primacy in US4244966A vs. Later 2-Hydroxy-2-Methylpropyl Analog

US Patent 4,244,966 explicitly designates 1,3-dihydro-3-(2-hydroxyethyl)-2H-isoindol-1-one as the core intermediate for a series of anti-ulcer derivatives (Formula I, R5 = hydroxy), with the patent teaching that compounds of this class inhibit basal gastric acid secretion and indomethacin-induced ulcer formation in the rat model [1]. A later development, 1,3-dihydro-3-(2-hydroxy-2-methylpropyl)-2H-isoindol-1-one (gem-dimethyl analog), is claimed in a separate patent for the same indication, demonstrating that the hydroxyalkyl chain at the 3-position is a critical pharmacophoric element, but that chain branching (gem-dimethyl vs. unsubstituted ethyl) yields distinct intellectual property and potentially distinct PK/PD profiles [2]. The unsubstituted hydroxyethyl chain represents the minimal pharmacophoric unit in this series.

Anti-ulcer Gastric acid secretion Patent differentiation

Class-Level Antiplatelet Activity: 3-Alkyl Isoindolinones vs. Clinical References

The 3-n-butyl analog (compound 3d, MW ~203) of the same 3-alkyl-2,3-dihydro-1H-isoindol-1-one class demonstrated ADP-induced platelet aggregation IC50 of 1.38 mM and arachidonic acid (AA)-induced IC50 of 1.01 mM, superior to 3-n-butylphthalide (NBP; IC50 > 1.79 mM for ADP, 1.10 mM for AA) and comparable to aspirin (IC50 = 1.58 mM ADP, 0.81 mM AA) and edaravone (IC50 = 1.76 mM ADP, 0.85 mM AA) [1]. While the 3-(2-hydroxyethyl) analog has not been directly tested in this assay, its reduced lipophilicity (predicted cLogP ~0.6 vs. ~2.3 for the n-butyl analog) is expected to improve aqueous solubility and reduce plasma protein binding, potentially altering the pharmacokinetic profile. In the same study, compound 3d achieved high absolute bioavailability and rapid brain distribution in rat MCAO models [2].

Antiplatelet Ischemic stroke Class-level inference

3-(2-Hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one: Evidence-Backed Application Scenarios for Scientific Selection


Medicinal Chemistry: Minimal Pharmacophoric Entry Point for Anti-Ulcer Isoindolinone Derivatization

As established in US4244966A, this compound is the core scaffold for anti-ulcer isoindolinones. Procurement is justified for medicinal chemistry programs that require the linear, unsubstituted 3-hydroxyethyl chain as the starting point for systematic SAR exploration—where the hydroxyl group serves as a synthetic handle for esterification, etherification, or oxidation [1]. The 2-HBD profile differentiates it from the N-substituted isomer for targets requiring an H-bond donor at the lactam position.

Chemical Biology: Hydrophilic 3-Alkyl Isoindolinone Probe with Documented Class-Level Antiplatelet Activity

The 3-alkyl-2,3-dihydro-1H-isoindol-1-one class has validated antiplatelet activity (3-n-butyl analog IC50 = 1.01–1.38 mM, comparable to aspirin and edaravone) [2]. The hydroxyethyl variant, with its lower predicted cLogP (~0.6 vs. ~2.3 for n-butyl), is the preferred choice when reduced lipophilicity is required—for example, in ex vivo platelet assays where compound solubility in aqueous buffer is rate-limiting, or when minimizing non-specific protein binding is critical.

Synthetic Methodology Development: Benchmark Substrate for 3-Substituted Isoindolinone Synthesis

The compound's synthesis via phthalic anhydride and ethanolamine, followed by cyclization, represents a well-precedented and high-yielding route that serves as a benchmark for evaluating new synthetic methodologies targeting 3-substituted isoindolinones [3]. Its terminal hydroxyl group enables downstream diversification strategies (Mitsunobu, oxidation to aldehyde/carboxylic acid, sulfonation) that are not accessible with 3-alkyl analogs lacking this functionality.

Analytical Reference Standard: QC Differentiation from N-Substituted Isomer

The target compound and its N-substituted isomer (CAS 5334-06-5) share identical molecular formula and mass, making chromatographic or spectroscopic differentiation essential. Procurement of the authentic 3-substituted standard enables method validation (HPLC, NMR) to distinguish the two regioisomers, which is critical for laboratories synthesizing or analyzing isoindolinone libraries where regiochemical purity determines biological outcome .

Quote Request

Request a Quote for 3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.